molecular formula C13H26N2 B12673440 1,1'-Methylenebis(2-methylpiperidine) CAS No. 63963-55-3

1,1'-Methylenebis(2-methylpiperidine)

Cat. No.: B12673440
CAS No.: 63963-55-3
M. Wt: 210.36 g/mol
InChI Key: LDMRWZAGEZWQBV-UHFFFAOYSA-N
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Description

1,1’-Methylenebis(2-methylpiperidine) is an organic compound with the molecular formula C13H26N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its unique structure, which consists of two 2-methylpiperidine units linked by a methylene bridge. It is used in various chemical and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Methylenebis(2-methylpiperidine) can be synthesized through several methods. One common method involves the reaction of 2-methylpiperidine with formaldehyde under acidic conditions. The reaction proceeds via the formation of an iminium ion intermediate, which then reacts with another molecule of 2-methylpiperidine to form the final product.

Industrial Production Methods

In industrial settings, the production of 1,1’-Methylenebis(2-methylpiperidine) typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

1,1’-Methylenebis(2-methylpiperidine) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of 1,1’-Methylenebis(2-methylpiperidine).

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-Methylenebis(2-methylpiperidine) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis(2-methylpiperidine) involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Methylenebis(3-methylpiperidine): Similar structure but with a different position of the methyl group.

    Bis(piperidino)methane: Another compound with two piperidine units linked by a methylene bridge.

Uniqueness

1,1’-Methylenebis(2-methylpiperidine) is unique due to its specific substitution pattern and the resulting chemical properties. Its structure allows for unique reactivity and interactions compared to other similar compounds, making it valuable in various applications.

Properties

CAS No.

63963-55-3

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

2-methyl-1-[(2-methylpiperidin-1-yl)methyl]piperidine

InChI

InChI=1S/C13H26N2/c1-12-7-3-5-9-14(12)11-15-10-6-4-8-13(15)2/h12-13H,3-11H2,1-2H3

InChI Key

LDMRWZAGEZWQBV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CN2CCCCC2C

Origin of Product

United States

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